3-Bromo-5-(N-Boc)aminomethylisoxazole
Overview
Description
3-Bromo-5-(N-Boc)aminomethylisoxazole is a chemical compound with the molecular formula C9H13BrN2O3 and a molecular weight of 277.12 g/mol . It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound is characterized by the presence of a bromine atom at the 3-position and a Boc-protected aminomethyl group at the 5-position of the isoxazole ring .
Preparation Methods
The synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromine atom: Bromination of the isoxazole ring at the 3-position using a brominating agent such as N-bromosuccinimide (NBS).
Protection of the aminomethyl group: The aminomethyl group is protected using a Boc (tert-butoxycarbonyl) protecting group to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
3-Bromo-5-(N-Boc)aminomethylisoxazole undergoes various chemical reactions, including:
Substitution reactions: The bromine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Deprotection reactions: The Boc-protecting group can be removed under acidic conditions to yield the free aminomethyl group.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, trifluoroacetic acid (TFA) for Boc deprotection, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Bromo-5-(N-Boc)aminomethylisoxazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving isoxazole derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(N-Boc)aminomethylisoxazole depends on its specific applicationThe presence of the bromine atom and the Boc-protected aminomethyl group can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
3-Bromo-5-(N-Boc)aminomethylisoxazole can be compared with other similar compounds, such as:
N-Boc-5-bromoindazole: Another brominated compound with a Boc-protected amino group.
N-(1)-Boc-5-aminoindazole: A similar compound with an indazole ring instead of an isoxazole ring.
N-(Boc-5-bromo-2-indolyl)boronic acid: A boronic acid derivative with a similar Boc-protected amino group.
These compounds share structural similarities but differ in their specific ring systems and functional groups, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNWOSFDTIOWTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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